

# ATTO 565 Maleimide: A Detailed Protocol for Protein Labeling

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## Compound of Interest

Compound Name: *ATTO 565 maleimide*

Cat. No.: *B12376779*

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This application note provides a comprehensive protocol for the covalent labeling of proteins with **ATTO 565 maleimide**. This bright and photostable rhodamine dye is a valuable tool for a wide range of applications, including fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).<sup>[1][2]</sup> The maleimide functional group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues within a protein.<sup>[1][3][4]</sup>

## Overview of ATTO 565 Maleimide

ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.<sup>[1][3][4]</sup> These properties make it particularly well-suited for demanding applications that require sensitive and robust fluorescent signals. The maleimide moiety provides a highly selective reactive partner for thiol groups under specific pH conditions, forming a stable thioether bond.<sup>[5][6]</sup>

Table 1: Physicochemical and Spectroscopic Properties of **ATTO 565 Maleimide**

Property	Value	Reference
Molecular Weight (MW)	733.16 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Excitation Maximum ( $\lambda_{abs}$ )	564 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{fl}$ )	590 nm	<a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5$ M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[1]</a>
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	<a href="#">[1]</a>
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	<a href="#">[1]</a>
Recommended Storage (unopened)	-20°C, protected from light and moisture	<a href="#">[6]</a> <a href="#">[7]</a>

## Reaction Principle

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while primary amines (like those on lysine residues) are mostly protonated and thus less reactive.[\[1\]](#) [\[5\]](#)[\[6\]](#) This pH-dependent selectivity allows for the specific labeling of cysteine residues.

## Experimental Workflow

The overall workflow for labeling a protein with **ATTO 565 maleimide** consists of four main stages: protein preparation, dye preparation, conjugation reaction, and purification of the labeled protein.

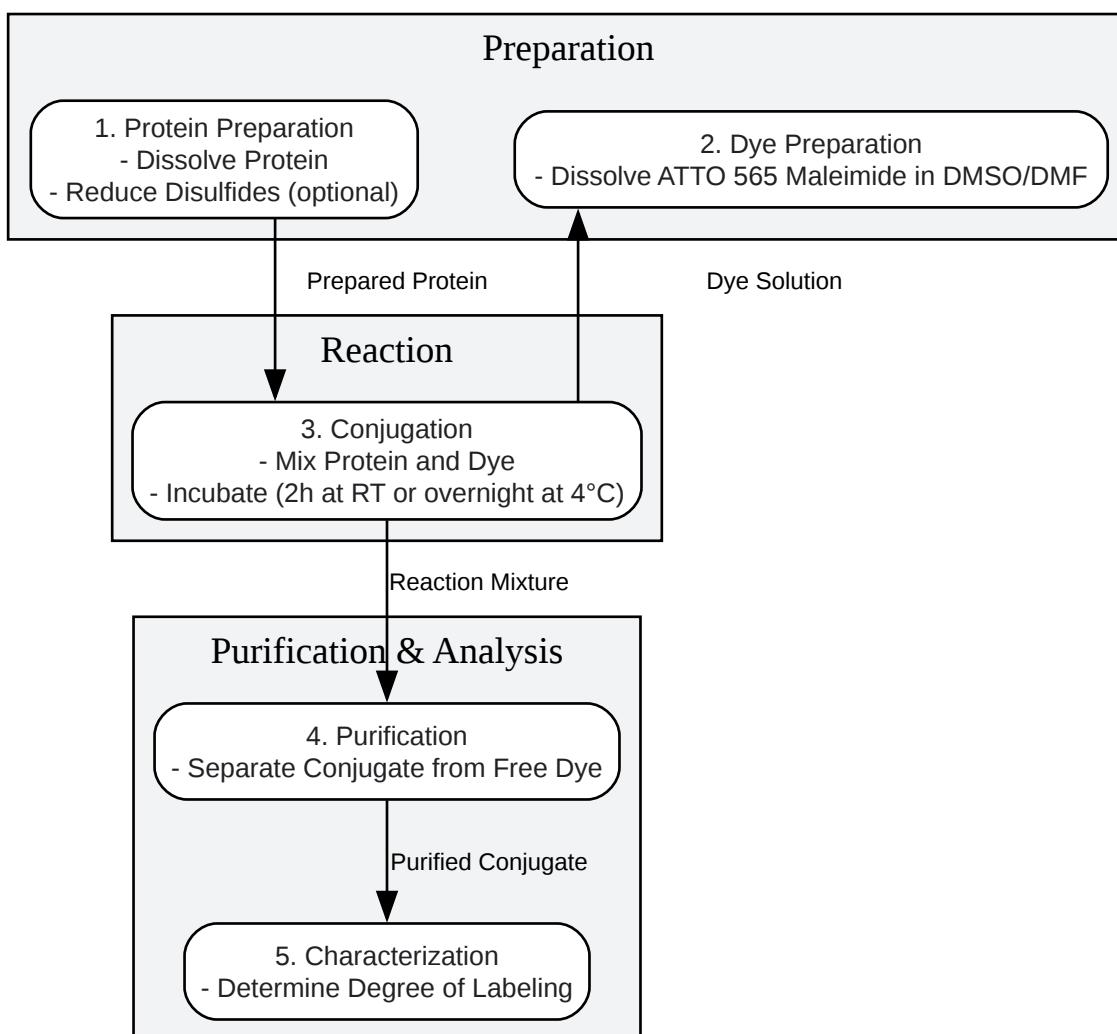
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Fig. 1: Experimental workflow for protein labeling with **ATTO 565 maleimide**.

## Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

## Materials and Reagents

Table 2: Required Materials and Reagents

Reagent/Material	Specifications
ATTO 565 Maleimide	Lyophilized powder
Protein of Interest	Containing at least one free cysteine residue
Reaction Buffer	Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5)
Reducing Agent (optional)	TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
Anhydrous Solvent	Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Quenching Reagent (optional)	Glutathione or $\beta$ -mercaptoethanol
Purification System	Gel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC
Storage Buffer	Buffer suitable for the stability of the labeled protein

## Protein Preparation

- Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen reaction buffer (pH 7.0-7.5).<sup>[8][9]</sup> Buffers should be free of thiols. If the buffer contains amines like Tris, ensure the pH is maintained within the recommended range to minimize side reactions.
- Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a reducing agent.
  - Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.<sup>[8][10]</sup> Incubate for 20-30 minutes at room temperature.<sup>[10]</sup> TCEP does not need to be removed before adding the dye.<sup>[1]</sup>
  - Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.<sup>[1][10]</sup>

- Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]

## ATTO 565 Maleimide Stock Solution Preparation

- Equilibrate the vial: Allow the vial of lyophilized **ATTO 565 maleimide** to warm to room temperature before opening to prevent moisture condensation.
- Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[1][3][4] For example, dissolve 1.0 mg of the dye in 50-200  $\mu$ l of solvent.[5][6] Vortex briefly to ensure complete dissolution.
  - Note: Maleimide stock solutions are susceptible to hydrolysis and should be prepared fresh.[5][6] If storage is necessary, store in the dark at -20°C for up to one month.[10]

## Conjugation Reaction

- Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[1][10][11] For proteins with a single cysteine, a lower ratio (e.g., 1.3-fold molar excess) may be sufficient.[6] It is recommended to test a few different ratios to find the optimal condition for your protein.[10]
- Add the dye to the protein: While gently stirring or vortexing the protein solution, add the calculated volume of the **ATTO 565 maleimide** stock solution dropwise.[1]
- Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

## Purification of the Labeled Protein

- Quench the reaction (optional): To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or  $\beta$ -mercaptoethanol can be added.[1]
- Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-reactive dye from the labeled protein.[6] Several methods can be used depending on the protein and the scale of the reaction:[10][11]

- Gel Filtration Chromatography: This is the most common method. Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller free dye molecules.[1][5][6]
- Dialysis: This method is also effective but may be slower. It is more suitable for water-soluble maleimides.[8][12]
- HPLC/FPLC: These techniques can provide higher purity conjugates.[10][11]

Table 3: Summary of Recommended Reaction Conditions

Parameter	Recommended Range/Value	Notes
Protein Concentration	1-10 mg/mL (50-100 $\mu$ M)	Higher concentrations can improve reaction efficiency.
Reaction Buffer	PBS, Tris, HEPES	Must be free of thiols.
pH	7.0 - 7.5	Optimal for selective reaction with thiols.[1][5][6]
Dye:Protein Molar Ratio	10:1 to 20:1	This should be optimized for each specific protein.[1][10][11]
Reaction Time	2 hours at room temperature or overnight at 4°C	Protect from light during incubation.[1]
Purification Method	Gel filtration, dialysis, HPLC, FPLC	Choice depends on the protein and desired purity.[10][11]

## Characterization and Storage

### Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of ATTO 565, which is 564 nm (A564).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
  - Protein Concentration (M) =  $[A280 - (A564 \times CF280)] / \epsilon_{protein}$
  - Where:
    - CF280 is the correction factor for ATTO 565 (0.12).[\[1\]](#)
    - $\epsilon_{protein}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
  - Dye Concentration (M) =  $A564 / \epsilon_{dye}$
  - Where  $\epsilon_{dye}$  for ATTO 565 is 120,000 M<sup>-1</sup> cm<sup>-1</sup>.[\[1\]](#)
- Calculate the DOL:
  - DOL = Dye Concentration / Protein Concentration

## Storage of the Conjugate

For best results, use the purified conjugate immediately.[\[10\]](#) If storage is necessary, follow these guidelines:

- Short-term (up to one week): Store at 2-8°C in the dark.[\[11\]](#)
- Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[\[11\]](#) Alternatively, add 50% glycerol and store at -20°C.  
[\[11\]](#) Always protect the labeled protein from light.

By following this detailed protocol, researchers can successfully label their proteins of interest with **ATTO 565 maleimide** for a variety of downstream applications, leveraging the exceptional properties of this fluorescent dye.

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